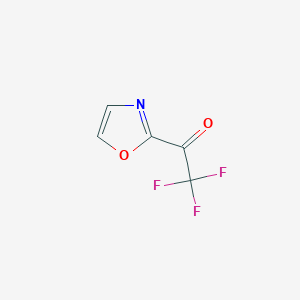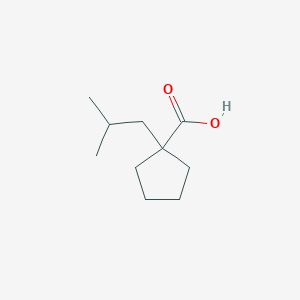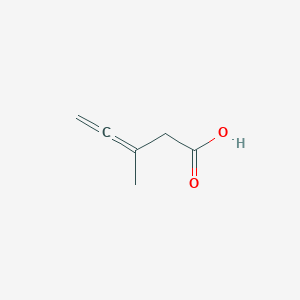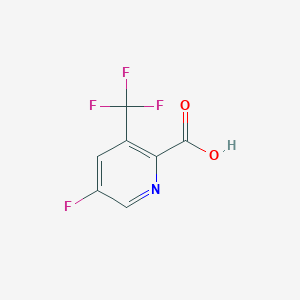
5-Fluoro-3-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(trifluoromethyl)picolinic acid (FTPA) is a chemical compound that has gained interest among scientists due to its potential applications in various fields. FTPA is a fluorinated derivative of picolinic acid, which is a natural compound found in plants and animals. The trifluoromethyl group attached to the FTPA molecule enhances its lipophilicity and stability, making it a useful tool in scientific research.
作用機序
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves its interaction with biological targets such as enzymes and receptors. This compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzymatic activity. It can also bind to specific sites on GPCRs and ion channels, modulating their activity and signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the activity of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in serotonin and tryptophan metabolism, respectively. This compound has also been shown to modulate the activity of GPCRs such as the adenosine A2A receptor and the dopamine D2 receptor, which are involved in neurotransmission and drug addiction.
実験室実験の利点と制限
5-Fluoro-3-(trifluoromethyl)picolinic acid has several advantages for lab experiments, including its stability, lipophilicity, and ease of synthesis. It can be used as a tool for designing and synthesizing novel compounds with improved properties and activity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful handling and use of this compound in lab experiments are necessary.
将来の方向性
There are several future directions for the use of 5-Fluoro-3-(trifluoromethyl)picolinic acid in scientific research. One direction is the development of novel inhibitors of enzymes and receptors using this compound as a scaffold. Another direction is the use of this compound as a tool for studying the structure and function of biological targets such as enzymes and receptors. Additionally, the development of new methods for synthesizing and modifying this compound derivatives can lead to the discovery of new compounds with improved properties and activity.
合成法
The synthesis of 5-Fluoro-3-(trifluoromethyl)picolinic acid involves the reaction of 5-bromo-3-(trifluoromethyl)picolinic acid with potassium fluoride in the presence of a palladium catalyst. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere of nitrogen gas. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
5-Fluoro-3-(trifluoromethyl)picolinic acid has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound is a useful tool for designing and synthesizing novel compounds that can interact with biological targets such as enzymes and receptors. It has been used to develop inhibitors of enzymes involved in cancer and inflammatory diseases, as well as ligands for G protein-coupled receptors (GPCRs) and ion channels.
特性
IUPAC Name |
5-fluoro-3-(trifluoromethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-3-1-4(7(9,10)11)5(6(13)14)12-2-3/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZASOVUCJTVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)

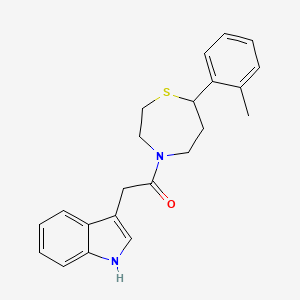
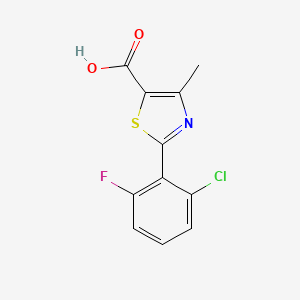
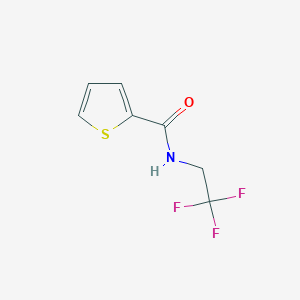
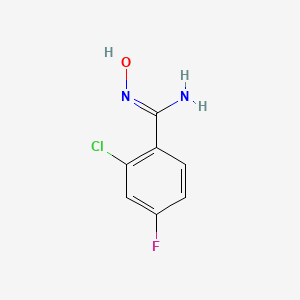
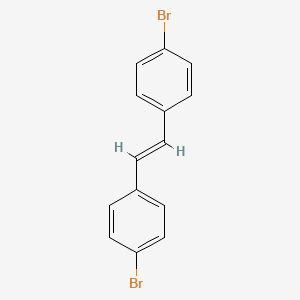

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)
![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2940246.png)
